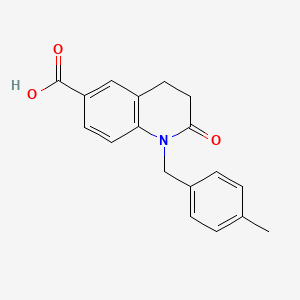

1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 1170989-53-3) is a heterocyclic compound featuring a tetrahydroquinoline backbone substituted with a 4-methylbenzyl group at position 1, a ketone group at position 2, and a carboxylic acid moiety at position 5. The compound is commercially available with 95% purity but is listed as discontinued by some suppliers .

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-2-4-13(5-3-12)11-19-16-8-6-15(18(21)22)10-14(16)7-9-17(19)20/h2-6,8,10H,7,9,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPBQYOSFCPTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Tetrahydroquinoline Core

Method: Pictet-Spengler type cyclization or intramolecular condensation between an ortho-aminoaryl aldehyde and a suitable nucleophile (e.g., amino acid derivatives or aldehydes) is a common approach to construct the tetrahydroquinoline scaffold.

- For example, starting from 2-amino-4-carboxybenzaldehyde or its ester derivatives, cyclization with suitable amines or amino acid derivatives under acidic or Lewis acid catalysis can yield tetrahydroquinoline-6-carboxylic acid derivatives.

- The 2-oxo group is often introduced by oxidation or by using ketoacid precursors that cyclize to form the lactam ring.

Introduction of the 2-Oxo Group

- The 2-oxo functionality corresponds to a lactam carbonyl at position 2 of the tetrahydroquinoline ring.

- This can be introduced via oxidation of the tetrahydroquinoline ring or by using ketoacid intermediates that directly form the lactam during cyclization.

- Oxidizing agents such as potassium permanganate or selective reagents can be employed, but milder conditions are preferred to avoid over-oxidation.

Installation of the 6-Carboxylic Acid Group

- The carboxylic acid at the 6-position is generally introduced by starting from 6-substituted aniline or benzaldehyde derivatives bearing a carboxyl or ester group, which is retained or hydrolyzed after ring closure.

- Ester hydrolysis under acidic or basic conditions is a common step to yield the free carboxylic acid.

N-Alkylation with 4-Methylbenzyl Group

- The nitrogen at position 1 of the tetrahydroquinoline ring is alkylated with 4-methylbenzyl halides (e.g., 4-methylbenzyl chloride or bromide).

- Typical conditions involve using a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) to facilitate nucleophilic substitution.

- Careful control of temperature and stoichiometry is required to avoid over-alkylation or side reactions.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Formation of 6-carboxy-substituted tetrahydroquinoline | Cyclization of 2-amino-4-carboxybenzaldehyde with appropriate amine under acidic catalysis (e.g., acetic acid, reflux) | Tetrahydroquinoline-6-carboxylic acid core with 2-oxo group | 70-85 |

| 2 | Protection/Activation (if needed) | Esterification or protection of carboxylic acid | Esterified intermediate for better solubility/reactivity | 90-95 |

| 3 | N-Alkylation | Reaction with 4-methylbenzyl bromide, K2CO3, DMF, 50-80 °C | N-(4-methylbenzyl) substituted tetrahydroquinoline derivative | 75-90 |

| 4 | Deprotection/Hydrolysis | Acidic or basic hydrolysis to free carboxylic acid | Final target compound | 85-95 |

Alternative and Advanced Preparation Methods

Solid-Phase Synthesis

- Although more common for tetrahydroisoquinoline derivatives, solid-phase synthesis methods can be adapted for tetrahydroquinoline analogs.

- This involves anchoring a protected amino acid or intermediate on a resin, performing sequential reactions (including cyclization and N-alkylation), and cleaving the final product.

- Advantages include ease of purification and automation, but this approach requires specialized equipment and resin chemistry knowledge.

Environmentally Friendly Synthesis

- Recent advances emphasize aqueous or green solvents to improve safety and reduce environmental impact.

- For example, synthesis of related oxo-lactam carboxylic acids using water as solvent and mild reaction conditions has been reported with yields exceeding 85%.

- Avoiding toxic organic solvents and harsh reagents aligns with sustainable chemistry principles.

Research Findings and Optimization Parameters

| Parameter | Effect on Synthesis | Optimal Conditions |

|---|---|---|

| Solvent | Polar aprotic solvents favor N-alkylation; aqueous media preferred for cyclization | DMF or DMSO for alkylation; water or ethanol for cyclization |

| Temperature | Moderate heating (50-80 °C) improves reaction rates; excessive heat may cause decomposition | 60-80 °C for alkylation; reflux for cyclization |

| Base | Mild bases prevent side reactions; strong bases enhance alkylation efficiency | Potassium carbonate preferred |

| Reaction Time | Sufficient time needed for complete conversion; prolonged times may cause impurities | 4-8 hours for alkylation; 2-4 hours for cyclization |

| Purification | Chromatography or recrystallization ensures high purity | Silica gel chromatography or crystallization from ethanol |

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Classical Cyclization + N-Alkylation | Stepwise ring formation followed by N-substitution | Well-established, scalable | Multi-step, requires purification | 65-85 |

| Solid-Phase Synthesis | Resin-bound intermediates with sequential reactions | Easy purification, automation | Requires resin, specialized setup | 50-75 |

| Green Synthesis in Aqueous Media | Cyclization and oxidation in water | Environmentally friendly, safer | May need longer reaction times | 80-90 |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and physical properties, which can be further explored for different applications.

Scientific Research Applications

Introduction to 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

This compound, with the CAS number 1170989-53-3, is a compound that has gained attention in various fields of scientific research. Its unique structure and properties make it a candidate for applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Key areas of research include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. Research into this compound's efficacy against various pathogens could lead to new antibiotic agents.

- Anticancer Properties : The compound's ability to inhibit cell proliferation in cancer cell lines has been explored. Its structural similarity to known anticancer agents suggests it may interact with biological targets involved in cancer progression.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its functional groups which can undergo further reactions:

- Building Block for Complex Molecules : Its structure allows for modifications that can lead to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

- Reactions and Transformations : The presence of the carboxylic acid and ketone functionalities makes it suitable for various reactions such as esterification and amidation, which are essential in synthesizing derivatives with enhanced properties.

Materials Science

Research into the use of this compound in materials science is emerging:

- Polymer Chemistry : The compound can be utilized in the development of polymers with specific properties. Its reactivity can be harnessed to create cross-linked networks that enhance material strength and thermal stability.

Analytical Chemistry

The unique properties of this compound make it useful in analytical applications:

- Chromatographic Techniques : It can be employed as a standard or reference material in chromatographic methods for the analysis of related compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of tetrahydroquinoline demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the core structure could enhance efficacy against resistant strains.

Case Study 2: Anticancer Activity

In vitro studies have shown that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study 3: Synthesis Applications

Research has highlighted the utility of this compound as an intermediate in the synthesis of novel quinoline-based compounds with potential therapeutic applications. The ability to modify functional groups allows for a wide range of derivative exploration.

Mechanism of Action

The mechanism by which 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following table compares the target compound with structurally related tetrahydroquinoline derivatives:

Functional Group Impact on Properties

- Solubility : Carboxylic acid groups improve aqueous solubility, but bulkier substituents (e.g., benzyl) may counteract this effect.

- Reactivity : The ketone at position 2 makes these compounds prone to nucleophilic attack, a feature exploited in further derivatization .

Biological Activity

1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS No. 1170989-53-3) is a synthetic compound belonging to the tetrahydroquinoline family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

- Molecular Formula : C18H17NO3

- Molecular Weight : 295.33 g/mol

- Structure : The compound features a tetrahydroquinoline core with a carboxylic acid functional group and a methylbenzyl substituent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.126 | Induces apoptosis and cell cycle arrest at G2/M phase |

| SMMC-7721 | 0.071 | Inhibits tubulin polymerization |

| K562 | 0.164 | Induces apoptosis |

These findings suggest that compounds with similar structures may target microtubule dynamics and cell cycle regulation effectively .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit pro-inflammatory cytokine production in macrophages. This activity is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

- Antiproliferative Activity Study : A series of N-substituted tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines. Among these compounds, one derivative demonstrated significant activity with an IC50 value of 0.071 µM against SMMC-7721 cells, indicating its potential as a lead compound for further development .

- Inflammation Model Study : In an animal model of inflammation, administration of tetrahydroquinoline derivatives resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, highlighting their therapeutic potential in treating inflammatory conditions .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Tubulin Binding : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization which is critical for mitotic spindle formation during cell division.

- Cytokine Modulation : The compound may modulate signaling pathways involved in inflammation by affecting the transcription factors that regulate cytokine production.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical route involves cyclization of substituted tetrahydroquinoline precursors. For example, aluminium chloride (AlCl₃)-catalyzed intramolecular cyclization of chloroacetyl intermediates in solvents like 1,2-dichlorobenzene at elevated temperatures (378 K) has been reported for analogous tetrahydroquinoline derivatives. Reaction duration (e.g., 5 hours) and stoichiometric ratios of catalysts (e.g., AlCl₃) significantly impact yield, with optimized conditions achieving ~73% yield . Post-synthesis purification via recrystallization (e.g., ethanol) ensures high purity. Adjusting solvent polarity and temperature during crystallization can further refine product quality.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H NMR : Analyze proton environments, such as methylbenzyl aromatic protons (δ 6.95–7.13 ppm for analogous quinoline derivatives) and methyl groups (δ 1.15 ppm for CH₃) .

- IR Spectroscopy : Identify carbonyl stretches (e.g., 1701 cm⁻¹ for NCO, 1731 cm⁻¹ for ester CO) to confirm the 2-oxo and carboxylic acid groups .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 245 [M⁺] for related structures) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities by analyzing intermolecular interactions (e.g., C–H⋯π bonds) and crystal packing .

Q. What are the known biological targets or mechanisms of action associated with this compound, and how are these studies typically designed?

- Methodological Answer : While direct data on this compound is limited, structurally similar 1-benzyl-tetrahydroquinoline derivatives exhibit antitubercular activity via inhibition of mycobacterial enzymes. Studies typically involve:

- In vitro assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis strains at varying concentrations (e.g., 0.5–50 µg/mL).

- Structure-activity relationship (SAR) analysis : Modifying substituents (e.g., methylbenzyl vs. benzyl groups) to correlate structural changes with activity .

- Enzyme inhibition assays : Targeting enzymes like DNA gyrase or cell wall synthesis components, monitored via spectrophotometric or fluorometric methods.

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity or stereochemical outcomes during the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps (e.g., favoring 6-carboxylic acid formation over alternative positions).

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways, such as dichlorobenzene stabilizing intermediates via π-π interactions .

- Docking Studies : Predict binding conformations of intermediates with catalysts (e.g., AlCl₃) to optimize reaction conditions .

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Standardized Assay Protocols : Ensure consistent bacterial strain selection, culture conditions, and endpoint measurements (e.g., OD₆₀₀ vs. colony-forming units).

- Metabolomic Profiling : Use LC-MS to identify metabolite interference in activity assays (e.g., serum proteins binding the compound in vitro vs. in vivo) .

- Comparative SAR Studies : Systematically test derivatives with controlled structural variations to isolate functional group contributions to activity .

Q. How can the solubility and stability of this compound be optimized for in vivo pharmacological studies?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .

- Lyophilization : Stabilize the compound in lyophilized form, reconstituted in buffered solutions (pH 7.4) to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.